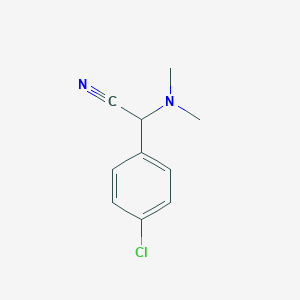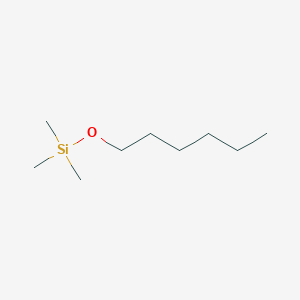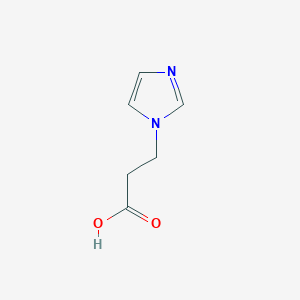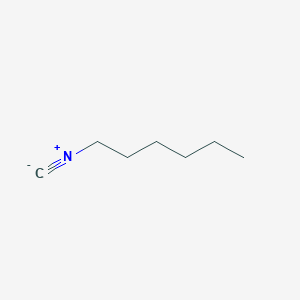
Hexylisocyanid
Übersicht
Beschreibung
Hexyl isocyanide is a type of alkyl isocyanide, which is a class of organic compounds characterized by the presence of the isocyanide functional group (–N≡C). These compounds are known for their distinctive rodlike helical structure and have been utilized in various applications such as chiral recognition, enantiomer separation, and circularly polarized luminescence. The unique properties of isocyanides make them valuable in the field of organic synthesis and materials science .
Synthesis Analysis
The synthesis of hexyl isocyanide and related compounds can be achieved through several methods. One approach involves the dehydration of formylamines, which has made isocyanides more generally available since 1958 . Additionally, hydroxy isocyanides, which can be precursors to hexyl isocyanide, can be prepared from corresponding amino alcohols and should be used freshly or stored at low temperatures to prevent cyclization . The living polymerization of isocyanides using alkyne-Pd(II) catalysts has been explored to create helical polyisocyanides with controlled structures and high tacticity, which could be applicable to hexyl isocyanide monomers .
Molecular Structure Analysis
The molecular structure of hexyl isocyanide is characterized by a helical polyisocyanide arrangement. This structure is significant in the synthesis of helical polymers, which have been the subject of extensive research due to their potential applications. For instance, the use of nickel(II) catalysts in the polymerization of azobenzene-containing isocyanide monomers results in well-defined helical polymers, which can undergo structural changes upon exposure to light .
Chemical Reactions Analysis
Hexyl isocyanide can participate in various chemical reactions, including multi-component reactions (MCRs) that are highly valued for their efficiency and versatility. For example, the [3 + 3]-cycloaddition reactions of α-acidic isocyanides with 1,3-dipolar azomethine imines lead to the formation of six-membered heterocycles . Isocyanides are also integral in the synthesis of nitrogen heterocycles, such as pyrroles, indoles, and quinolines, through cocyclizations and transition-metal-catalyzed syntheses . Moreover, isocyanides have been used in a novel four-component reaction to synthesize fully substituted 3,4-dihydrocoumarin derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexyl isocyanide are influenced by its isocyanide functional group. Isocyanides are known to be oxidized to isocyanates in the presence of metal acetates such as Hg(II), Tl(III), and Pb(IV) . The reaction with Tl(III) acetate in alcohols yields carbamates, which suggests potential reactivity pathways for hexyl isocyanide . Additionally, the helical polyisocyanides, which hexyl isocyanide could form, exhibit exceptional performance in chiral recognition and resolution, highlighting their potential in asymmetric catalysis .
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Hexylisocyanid kann in Mehrkomponentenreaktionen verwendet werden, um verschiedene heterocyclische Verbindungen zu synthetisieren . Isocyanide sind in diesen Reaktionen bevorzugte Synthons, die es ermöglichen, komplexe Strukturen aus einfachen Ausgangsmaterialien zu erzeugen .
Organische Transformationen
Isocyanide, einschließlich this compound, wurden in organischen Reaktionen breit eingesetzt, um ein breites Spektrum bemerkenswerter organischer Verbindungen zu erzeugen . Ihre Vielseitigkeit und Wirksamkeit wurden im Laufe der Jahre von Chemikern bestätigt .
Mehrkomponentenreaktionen
this compound kann in Isocyanid-basierten Mehrkomponentenreaktionen (I-MCRs) verwendet werden. Diese Reaktionen wurden beispielsweise als neue Modifikation von Ugi-, Post-Ugi-, Passerini- und Groebke–Blackburn–Bienayme-Kondensationsreaktionen berichtet .
4. Synthese von pharmazeutisch und industriell bemerkenswerten Verbindungen Isocyanid-basierte Mehrkomponentenreaktionen (I-MCRs) wurden für die Synthese verschiedener Arten von pharmazeutisch und industriell bemerkenswerten heterocyclischen und linearen organischen Verbindungen verwendet .
5. Synthese von Peptid- und Pseudoppeptid-Gerüsten Isocyanid-basierte Mehrkomponentenreaktionen (I-MCRs) wurden für die Synthese wertvoller Peptid- und Pseudoppeptid-Gerüste verwendet .
6. Enzymimmobilisierung und Funktionalisierung von Materialien Isocyanid-basierte Mehrkomponentenreaktionen (I-MCRs) wurden für die Enzymimmobilisierung und Funktionalisierung von Materialien mit anpassbaren Eigenschaften verwendet .
Polymerisation und Materialwissenschaft
Die großen Anwendungen der Passerini- und Ugi-Reaktionen im Bereich der Polymerisation und Materialwissenschaften beleuchten die Bedeutung von Isocyaniden in der Mehrkomponentenchemie .
Bibliometrische Analyse
Eine aktuelle bibliometrische Analyse mit Sci-Finder ergab, dass Isocyanide in >21 000 Publikationen erwähnt werden, ausgenommen Patente <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024
Wirkmechanismus
Target of Action
Hexyl isocyanide primarily targets the respiratory system . It is known to cause respiratory sensitization, leading to conditions such as asthma and inflammation in the respiratory tract .
Mode of Action
Isocyanides, including hexyl isocyanide, are highly reactive compounds that can interact with a variety of reagents, including electrophiles, nucleophiles, and even radicals . They are known for their metal coordinating properties, which likely play a role in their biological activity .
Biochemical Pathways
Isocyanides are known to be involved in a variety of reactions, including base-catalyzed reactions with hydrogen-acidic compounds . They can also undergo thermal rearrangement, with aromatic isocyanides isomerizing about 10 times faster than aliphatic isocyanides .
Pharmacokinetics
It’s worth noting that isocyanides have been erroneously considered too reactive or metabolically unstable, which has restricted their use .
Result of Action
Exposure to hexyl isocyanide can lead to severe health effects, including asthma, inflammation in the respiratory tract, and potentially cancer . It is also known to cause skin sensitization .
Action Environment
Environmental factors can significantly influence the action of hexyl isocyanide. For instance, isocyanide-based multicomponent reactions can be accelerated in water due to the hydrophobic effect . Additionally, airborne isocyanates, including hexyl isocyanide, can be sampled in fire effluent during the early stages of fire development .
Safety and Hazards
Zukünftige Richtungen
The potential of multicomponent reactions involving isocyanides has not been fully exploited. Future directions include exploring chiral frameworks, DNA-encoded libraries, eco-friendly synthesis, and chiral auxiliary reactions . The use of visible light photocatalysis in isocyanide-based multicomponent reactions is also a promising area of research .
Eigenschaften
IUPAC Name |
1-isocyanohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-4-5-6-7-8-2/h3-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJCOFYWVBNFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329642 | |
| Record name | Hexyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15586-23-9 | |
| Record name | Hexyl isocyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does steric hindrance play in the binding of hexyl isocyanide to hemoglobin?
A2: Steric hindrance plays a crucial role, especially in the α subunits of hemoglobin. As the alkyl side chain of the isocyanide lengthens, a notable increase in the energy barrier for binding to the T state (low affinity state) of the α subunit occurs. This suggests that steric interactions between the larger isocyanide, such as hexyl isocyanide, and the amino acid residues surrounding the heme iron's binding site contribute significantly to the cooperative binding behavior of hemoglobin. []
Q2: Does the hydrophobicity of hexyl isocyanide influence its interaction with hemoglobin?
A3: Yes, the hydrophobicity of alkyl isocyanides, including hexyl isocyanide, plays a role in their binding to proteins like cytochrome c'. Studies show an increase in binding affinity for cytochrome c' as the alkyl chain length increases from ethyl to n-hexyl isocyanide. This trend is attributed to the favorable partitioning of the increasingly hydrophobic ligand into the equally hydrophobic heme coordination site of the protein. []
Q3: How do the binding kinetics of hexyl isocyanide to isolated hemoglobin subunits compare to its binding to intact hemoglobin?
A4: Studies using stopped-flow techniques reveal that both isolated α and β subunits of hemoglobin demonstrate a distinct pattern in their association rate constants with a range of alkyl isocyanides, including hexyl isocyanide. The fastest association rates are observed with methyl and hexyl isocyanide, while n-propyl isocyanide exhibits the slowest association rate. These findings highlight the complex interplay of steric and hydrophobic effects in ligand binding to hemoglobin. []
Q4: Are there computational studies that support the experimental findings on hexyl isocyanide binding to biological targets?
A5: While not directly focused on hemoglobin, computational studies have investigated the reactivity of alkyl isocyanides, including cyclohexyl isocyanide (structurally similar to hexyl isocyanide), in cycloaddition reactions. [] These studies provide insights into the electronic and steric factors governing isocyanide reactivity and could be extended to model their interactions with biological systems like hemoglobin.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)


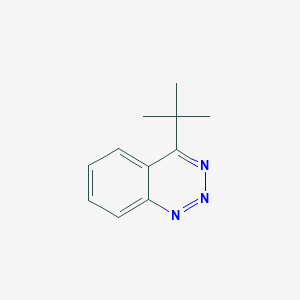

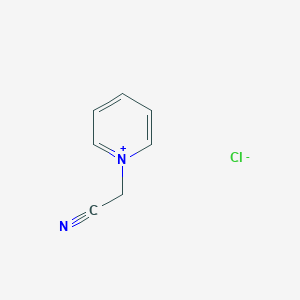

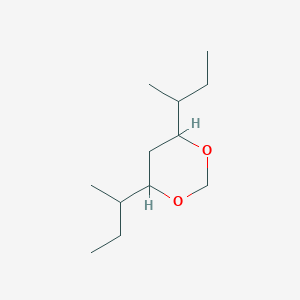

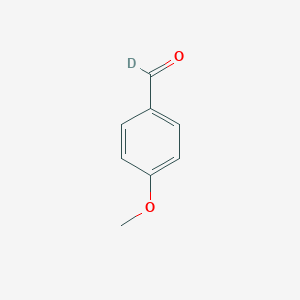
![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)
